molecular formula C10H12N2O3 B13927363 methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate

methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate

Cat. No.: B13927363
M. Wt: 208.21 g/mol
InChI Key: CVAUNSOPHQIMBT-UHFFFAOYSA-N
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Description

Methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate is an organic compound with the molecular formula C9H10N2O3 This compound is known for its unique structure, which includes a hydroxycarbamimidoyl group attached to a phenyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate typically involves the coupling of 4-cyanobenzoic acid derivatives with hydroxylamine hydrochloride, followed by esterification. One efficient method includes the following steps :

    Coupling Reaction: 4-cyanobenzoic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form 4-(N-hydroxycarbamimidoyl)benzoic acid.

    Esterification: The resulting 4-(N-hydroxycarbamimidoyl)benzoic acid is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the hydroxycarbamimidoyl group can yield amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate is unique due to its specific structural features, such as the combination of a hydroxycarbamimidoyl group and an ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-[4-(N'-hydroxycarbamimidoyl)phenyl]acetate

InChI

InChI=1S/C10H12N2O3/c1-15-9(13)6-7-2-4-8(5-3-7)10(11)12-14/h2-5,14H,6H2,1H3,(H2,11,12)

InChI Key

CVAUNSOPHQIMBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

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